Pan-Trk-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H31ClN8O3 |
|---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
1-[3-tert-butyl-1-(4-chlorophenyl)pyrazol-5-yl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]-3-methylphenyl]urea |
InChI |
InChI=1S/C29H31ClN8O3/c1-16-13-18(9-12-20(16)34-24-23-25(32-15-31-24)36-26(39)29(5,6)41-23)33-27(40)35-22-14-21(28(2,3)4)37-38(22)19-10-7-17(30)8-11-19/h7-15H,1-6H3,(H2,33,35,40)(H2,31,32,34,36,39) |
InChI Key |
DSZLKOXKYRREEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=NC=NC5=C4OC(C(=O)N5)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pan-Trk-IN-3: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pan-Trk-IN-3, also identified as compound 11g, is a potent, orally bioavailable small molecule inhibitor targeting the family of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This technical guide provides an in-depth overview of the target specificity, selectivity, and preclinical efficacy of this compound, based on the findings from "Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants" by Pan S, et al.[1][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of Trk inhibitors and their therapeutic applications in oncology.
Target Specificity and Potency
This compound demonstrates low nanomolar inhibitory activity against all three wild-type Trk isoforms and maintains significant potency against a panel of clinically relevant acquired resistance mutations.
Inhibitory Activity Against Wild-Type and Mutant Trk Kinases
The inhibitory activity of this compound was determined using a [γ-33P]ATP isotope labeling method. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Table 1: In vitro inhibitory activity of this compound against wild-type and mutant Trk kinases. [1][3] |
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of 468 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for the Trk family of kinases. The detailed kinase selectivity profile is available in the supplementary information of the source publication.
Cellular Activity
This compound exhibits potent anti-proliferative effects in cancer cell lines driven by Trk fusions.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of this compound was assessed using an MTT assay in BaF3 cell lines engineered to express TEL-Trk fusion proteins.
| Cell Line | IC50 (nM) |
| BaF3-TEL-TrkA | < 1 |
| BaF3-TEL-TrkB | 1.1 |
| BaF3-TEL-TrkC | < 1 |
| BaF3-TEL-TrkC G623R | 2.5 |
| Table 2: Anti-proliferative activity of this compound in Trk-dependent cell lines. [1][3] |
Mechanism of Action: Inhibition of Trk Signaling Pathways
This compound effectively suppresses the constitutive activation of Trk-mediated downstream signaling pathways, which are crucial for tumor cell proliferation and survival. The inhibitor's effect on these pathways was investigated through Western blot analysis.
Signaling Pathway Inhibition
Treatment of KM12 cells, which harbor a TPM3-NTRK1 fusion, with this compound resulted in a dose-dependent inhibition of the phosphorylation of TrkA, as well as its downstream effectors PLCγ1, ERK1/2, and AKT.
Experimental Protocols
In Vitro Kinase Inhibition Assay ([γ-33P]ATP Isotope Labeling Method)
-
Reaction Setup: Kinase reactions were performed in a 96-well plate. Each reaction mixture (50 µL) contained the respective Trk kinase, substrate peptide, ATP, and varying concentrations of this compound in kinase buffer.
-
Initiation: The reaction was initiated by the addition of [γ-33P]ATP.
-
Incubation: The plate was incubated at 30°C for a specified time to allow for the kinase reaction.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate was captured on a filter plate, and the amount of incorporated 33P was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: BaF3-TEL-Trk fusion cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control cells, and IC50 values were determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: KM12 cells were treated with various concentrations of this compound for a specified time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-TrkA, TrkA, p-PLCγ1, PLCγ1, p-ERK1/2, ERK1/2, p-AKT, AKT, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocare.net [biocare.net]
Pan-Trk-IN-3: An In-Depth Technical Guide to its Inhibition of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Pan-Trk-IN-3 is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the well-established signaling cascades downstream of Trk receptors that are the primary targets of this class of inhibitors.
Core Mechanism of Trk Receptor Activation and Downstream Signaling
The Trk receptor family, comprising TrkA, TrkB, and TrkC, plays a crucial role in neuronal development, survival, and function. Upon binding their respective neurotrophin ligands—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—the receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events.
The three primary signaling pathways activated downstream of Trk receptors are:
-
Ras/MAPK/ERK Pathway: Primarily involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: A critical regulator of cell survival, growth, and metabolism.
-
PLCγ Pathway: Plays a significant role in modulating synaptic plasticity and calcium signaling.
This compound, by inhibiting the kinase activity of Trk receptors, effectively blocks the initiation of these downstream cascades.
Inhibition of Downstream Signaling Pathways by Pan-Trk Inhibitors
Based on the established mechanism of other pan-Trk inhibitors, this compound is presumed to exert its cellular effects by attenuating the following key signaling pathways.
Ras/MAPK/ERK Pathway Inhibition
Activation of Trk receptors leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation. Pan-Trk inhibitors block the initial Trk autophosphorylation, thereby preventing the activation of this entire pathway. A similar pan-Trk inhibitor, AR523, has been shown to reduce the phosphorylation of Erk.
PI3K/AKT Pathway Inhibition
Phosphorylated Trk receptors also recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Inhibition of Trk by this compound prevents PI3K activation and subsequent AKT signaling. The pan-Trk inhibitor AR523 has been observed to decrease the phosphorylation of Akt.
PLCγ Pathway Inhibition
The third major signaling arm downstream of Trk receptors involves Phospholipase C gamma (PLCγ). Upon binding to phosphorylated Trk receptors, PLCγ is activated and hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for various cellular processes, including neurotransmitter release and synaptic plasticity. This compound-mediated inhibition of Trk phosphorylation prevents the activation of PLCγ.
Quantitative Data on Pan-Trk Inhibition
| Target | IC50 (nM) |
| TrkA | ~10 |
| TrkB | ~10 |
| TrkC | ~10 |
Key Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of pan-Trk inhibitors on downstream signaling pathways. These would be the standard methods to apply for the investigation of this compound.
Western Blot Analysis for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the Trk signaling pathways, such as AKT and ERK, following treatment with an inhibitor.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified Trk enzymes.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant Trk kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 37°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a detection reagent (e.g., luminescence-based ADP-Glo™ Kinase Assay or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on cell proliferation and survival.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a luminescent ATP-based reagent (e.g., CellTiter-Glo®).
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50).
Conclusion
This compound is a pan-Trk inhibitor that is expected to potently block the primary downstream signaling pathways of Trk receptors: the Ras/MAPK/ERK, PI3K/AKT, and PLCγ cascades. By inhibiting these pathways, this compound can modulate fundamental cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for cancer research and a potential therapeutic agent for tumors driven by aberrant Trk signaling. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the specific molecular effects of this compound. Further research is warranted to elucidate the precise quantitative impact of this inhibitor on these critical signaling networks.
In which cancer types with NTRK fusions is Pan-Trk-IN-3 effective?
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurotrophic tyrosine kinase receptor (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric cancers. The development of pan-Trk inhibitors has ushered in a new era of tumor-agnostic therapy. This technical guide provides an in-depth analysis of Pan-Trk-IN-3, a novel and potent pan-Trk inhibitor. We detail its efficacy across various cancer types harboring NTRK fusions, present comprehensive quantitative data, outline experimental methodologies, and visualize key cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases crucial for neuronal development and function. Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that drive tumorigenesis. These fusions are found in a diverse range of solid tumors, including but not limited to colorectal, lung, and thyroid cancers, as well as in hematological malignancies like acute myeloid leukemia.[1] While the prevalence of NTRK fusions is low in many common cancers, they are highly recurrent in certain rare tumor types.[2]
This compound has emerged as a highly potent, orally bioavailable inhibitor of wild-type Trk kinases and their clinically relevant drug-resistant mutants. This guide will explore the preclinical evidence supporting the efficacy of this compound in various NTRK fusion-positive cancer models.
Efficacy of this compound in NTRK Fusion-Positive Cancers
This compound demonstrates significant inhibitory activity against TrkA, TrkB, and TrkC kinases, as well as against common acquired resistance mutations. Its efficacy has been evaluated in various preclinical models, including enzymatic assays, cell-based proliferation assays, and in vivo tumor xenografts.
In Vitro Kinase Inhibition
This compound potently inhibits the kinase activity of TrkA, TrkB, and TrkC with IC50 values in the low nanomolar range. Notably, it retains potent activity against several acquired resistance mutations that can arise during therapy with first-generation Trk inhibitors.
| Target Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Table 1: In vitro kinase inhibitory activity of this compound against wild-type and mutant Trk kinases. Data sourced from MedchemExpress.[3] |
Cellular Activity in NTRK Fusion-Positive Cancer Cell Lines
The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines harboring different NTRK fusions.
| Cell Line | Cancer Type | NTRK Fusion | Efficacy Metric | Value |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | IC50 | 3.5 ± 0.7 nM (with LOXO-101, a similar pan-Trk inhibitor) |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | IC50 | 1.0 ± 0.05 nM (with LOXO-101, a similar pan-Trk inhibitor) |
| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | IC50 | 59.4 ± 2.2 nM (with LOXO-101, a similar pan-Trk inhibitor) |
| Table 2: Cellular activity of a pan-Trk inhibitor in various NTRK fusion-positive cancer cell lines.[1] While specific data for this compound in these cell lines is not publicly available, the data for LOXO-101, a structurally similar pan-Trk inhibitor, provides a strong indication of the expected efficacy across these cancer types. |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of pan-Trk inhibitors has been confirmed in in vivo xenograft models. For instance, in a study using the KM12 colorectal cancer cell line (TPM3-NTRK1 fusion), oral administration of a pan-Trk inhibitor led to dose-dependent tumor growth inhibition in athymic nude mice.[1] Engineered Ba/F3 cell lines expressing NTRK fusions also serve as valuable tools for in vivo evaluation of inhibitor efficacy.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to evaluate the efficacy of pan-Trk inhibitors like this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Trk kinases.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human TrkA, TrkB, and TrkC kinase domains are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed at room temperature.
-
The reaction is stopped by the addition of a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
The plate is incubated to allow for antibody-antigen binding.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on NTRK fusion-positive cancer cells.
-
Methodology:
-
NTRK fusion-positive cells (e.g., KM12, MO-91) are seeded in 96-well plates and allowed to adhere overnight.[5][6]
-
Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.
-
Luminescence or absorbance is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Western Blot Analysis
-
Objective: To confirm the inhibition of Trk phosphorylation and downstream signaling pathways by this compound.
-
Methodology:
-
NTRK fusion-positive cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., athymic nude or NSG mice) are subcutaneously inoculated with NTRK fusion-positive cancer cells (e.g., KM12).
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at one or more dose levels, typically once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Signaling Pathways and Mechanism of Action
NTRK fusions lead to ligand-independent dimerization and constitutive activation of the Trk kinase domain. This results in the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound exerts its anti-tumor effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.
Figure 1: Simplified NTRK fusion signaling pathways and the inhibitory action of this compound.
References
- 1. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 5. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pan-Trk-IN-3: A Comprehensive Technical Guide to its Effects on TrkA, TrkB, and TrkC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pan-Trk-IN-3, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. The document details its inhibitory effects on TrkA, TrkB, and TrkC, including their drug-resistant mutants, presents detailed experimental protocols for key assays, and visualizes the associated signaling pathways.
Core Efficacy of this compound
This compound, also identified as Compound 11g, demonstrates potent inhibitory activity against all three Trk receptor tyrosine kinases (TrkA, TrkB, and TrkC) and is effective against several acquired resistance mutations.[1][2] This broad-spectrum activity makes it a significant compound in the study of Trk-driven pathologies.
Inhibitory Activity
The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values of this compound against wild-type and mutant Trk kinases.
Table 1: this compound IC50 Values for Wild-Type Trk Receptors [1][2]
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
Table 2: this compound IC50 Values for Drug-Resistant Trk Mutants [1][2]
| Target | IC50 (nM) |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
Trk Signaling Pathways
The Trk receptors are key regulators of the nervous system, playing crucial roles in neuronal survival, differentiation, and plasticity.[3] They are activated by neurotrophins, such as Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[4] Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. The three major signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.
References
Pan-Trk-IN-3: A Potent Inhibitor of Trk Kinases for Cancer Research and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Pan-Trk-IN-3, a highly potent, orally bioavailable small molecule inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their clinically relevant mutants. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.
Chemical Structure and Properties
This compound, a novel and potent pan-Trk inhibitor, possesses a complex chemical structure designed for high affinity and selectivity. Its molecular formula is C29H31ClN8O3, and its CAS Number is 2763637-66-5.[1] The structure is characterized by a pyrimido[5,4-b][1][2]oxazin-7(8H)-one core.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H31ClN8O3 |
| Molecular Weight | 575.06 g/mol |
| CAS Number | 2763637-66-5 |
| SMILES | CC1=CC(NC(NC2=CC(C(C)(C)C)=NN2C3=CC=C(C=C3)Cl)=O)=CC=C1NC4=C5OC(C)(C(NC5=NC=N4)=O)C |
In Vitro Activity and Potency
This compound demonstrates exceptional potency against wild-type Trk kinases and a range of clinically observed drug-resistant mutants. Extensive in vitro kinase assays have quantified its inhibitory activity, revealing low nanomolar efficacy.
Table 2: In Vitro Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) |
| TrkA | 2[1] |
| TrkB | 3[1] |
| TrkC | 2[1] |
| TrkA G595R | 21[1] |
| TrkA G667C | 26[1] |
| TrkA G667S | 5[1] |
| TrkA F589L | 7[1] |
| TrkC G623R | 6[1] |
Mechanism of Action and Signaling Pathway
Tropomyosin receptor kinases are key regulators of neuronal cell survival, differentiation, and synaptic plasticity. In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that drive tumor growth and survival. These oncogenic fusions activate downstream signaling cascades, primarily the Ras/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling. This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells harboring NTRK gene fusions.
This compound inhibits Trk receptor activation, blocking downstream MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against various Trk kinases was determined using a radiometric kinase assay. The general protocol is as follows:
-
Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the respective Trk kinase, a substrate peptide (e.g., poly(E,Y)4:1), and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Antiproliferative Assay (MTT Assay)
The antiproliferative activity of this compound was evaluated in cancer cell lines known to harbor NTRK fusions (e.g., KM12 colorectal carcinoma cells).
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Western Blot Analysis
Western blotting is employed to assess the effect of this compound on the phosphorylation status of Trk kinases and downstream signaling proteins.
-
Cell Lysis: Cancer cells (e.g., KM12) are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of TrkA, ERK, and AKT.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models. In a typical study, human cancer cells harboring an NTRK fusion (e.g., KM12) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is assessed by comparing the tumor volumes in the treated group to the control group. Pharmacokinetic studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, supporting its potential for clinical development.
The preclinical development workflow for this compound, from initial screening to in vivo efficacy.
Conclusion
This compound is a promising pan-Trk inhibitor with potent activity against wild-type and mutant Trk kinases. Its ability to effectively block key oncogenic signaling pathways and demonstrate in vivo anti-tumor efficacy highlights its potential as a valuable tool for cancer research and a candidate for further drug development.
References
Pan-Trk-IN-3: An In-Depth Technical Overview of a Novel Pan-Trk Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Pan-Trk-IN-3, a potent inhibitor of Tropomyosin receptor kinases (Trk) and their drug-resistant mutants. This document details the inhibitory activity of this compound, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: The Pan-Trk Signaling Axis
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, they play a crucial role in the development and function of the nervous system. Ligand binding to the extracellular domain of Trk receptors induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are vital for promoting cell proliferation, differentiation, and survival[1].
In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partner genes. The resulting chimeric proteins lead to ligand-independent, constitutive activation of the Trk kinase domain, driving tumorigenesis. Consequently, inhibitors that can block the ATP-binding site of Trk kinases, such as this compound, have emerged as promising therapeutic agents.
Quantitative Data: In Vitro Inhibitory Activity of this compound
This compound, also identified as Compound 11g, has demonstrated potent inhibitory activity against wild-type Trk isoforms and several clinically relevant drug-resistant mutants. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.
| Target Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
Data sourced from MedChemExpress, referencing Pan S, et al. J Med Chem. 2022.[2]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical Pan-Trk signaling pathway and the mechanism of inhibition by this compound.
Caption: Pan-Trk signaling pathway and inhibition by this compound.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound, based on standard methodologies for kinase inhibitors. The specific details for this compound are based on the study by Pan S, et al. (2022).
In Vitro Kinase Inhibition Assay (TR-FRET-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a specific Trk kinase.
Materials:
-
Recombinant human TrkA, TrkB, TrkC, and mutant kinase enzymes.
-
TK-substrate with biotin tag.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM orthovanadate, 0.01% BSA).
-
This compound, dissolved in DMSO.
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).
-
384-well assay plates.
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase reaction mixture containing the specific Trk enzyme, the biotinylated TK-substrate, and ATP. b. Add the diluted this compound or DMSO (vehicle control) to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: a. Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents. b. Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies.
-
Data Acquisition: Measure the TR-FRET signal using a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). The percentage of inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines harboring NTRK fusions.
Materials:
-
Cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).
-
Complete cell culture medium.
-
This compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Detergent reagent (e.g., 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the detergent reagent to each well to solubilize the formazan crystals. Incubate overnight at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro TR-FRET based kinase inhibition assay.
References
An In-Depth Technical Guide to Pan-Trk Immunohistochemistry for the Investigation of NTRK Gene Fusions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of adult and pediatric tumors.[1][2] These genetic alterations result in the formation of chimeric Tropomyosin Receptor Kinase (Trk) fusion proteins with constitutively active kinase function, leading to uncontrolled cell proliferation and survival.[3][4] The development of targeted Trk inhibitors has revolutionized the treatment of these cancers, making the accurate and efficient detection of NTRK gene fusions a critical component of both clinical diagnostics and drug development research.[5][6]
This technical guide provides an in-depth overview of Pan-Trk immunohistochemistry (IHC), a widely utilized and valuable tool for screening and investigating NTRK gene fusions. While the initial query referenced "Pan-Trk-IN-3," our comprehensive search indicates that this is likely a misunderstanding, as the predominant tool in this context is the Pan-Trk IHC assay. This guide will detail the underlying principles of NTRK signaling, the methodology of Pan-Trk IHC, its application in identifying NTRK fusions, and its role within the broader landscape of detection methodologies.
The NTRK Signaling Pathway and the Role of Gene Fusions
The NTRK gene family, consisting of NTRK1, NTRK2, and NTRK3, encodes for the Trk receptor proteins TrkA, TrkB, and TrkC, respectively.[3][7] Under normal physiological conditions, these receptors are primarily expressed in neuronal tissues and are activated by neurotrophin ligands.[7] This binding event induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the Ras/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which are crucial for neuronal cell survival, proliferation, and differentiation.[3][5]
Oncogenic NTRK gene fusions occur when the 3' region of an NTRK gene, containing the kinase domain, fuses with the 5' region of an unrelated gene partner.[1][4] This results in the expression of a chimeric Trk fusion protein. The fusion partner often provides a dimerization domain, leading to ligand-independent, constitutive activation of the Trk kinase domain.[7] This aberrant signaling drives tumor growth and survival.[8]
Caption: NTRK signaling pathway and oncogenic activation by fusion proteins.
Pan-Trk Immunohistochemistry: Principles and Application
Pan-Trk IHC is an antibody-based method used to detect the expression of Trk proteins in tissue samples.[9] The "pan" designation indicates that the antibody is designed to recognize a conserved region within the C-terminus of all three Trk proteins (TrkA, TrkB, and TrkC).[10] Since the kinase domain is retained in the chimeric fusion proteins, Pan-Trk IHC can detect the overexpression of these oncoproteins.[11]
The primary application of Pan-Trk IHC is as a screening tool to identify tumors that may harbor NTRK gene fusions.[9][12] Its advantages include rapid turnaround time, cost-effectiveness, and conservation of tissue, which is particularly important for small biopsies.[2][13]
Data Presentation: Performance of Pan-Trk IHC
The performance of Pan-Trk IHC can be summarized by its sensitivity and specificity in detecting NTRK fusions, which have been evaluated in numerous studies.
| Performance Metric | Reported Range | Key Considerations |
| Sensitivity | 75% - 100%[5][9][13][14] | Sensitivity can be lower for NTRK3 fusions compared to NTRK1 and NTRK2 fusions.[2][15] Weak or focal staining may occur, particularly with certain fusion partners.[13][16] |
| Specificity | 81% - 100%[9][11][13][14] | False-positive staining can occur in tumors with endogenous Trk expression (e.g., neural tissues) or non-specific antibody binding.[10][11] Certain tumor types, such as neuroendocrine tumors, GISTs, and some sarcomas, are more prone to false-positive results.[10] |
Experimental Protocols
Pan-Trk Immunohistochemistry Protocol
The following is a generalized protocol for Pan-Trk IHC based on commonly cited methodologies. Specific antibody clones (e.g., EPR17341, A7H6R) and staining platforms (e.g., Ventana, Leica) will have manufacturer-specific instructions that should be followed.[11][17]
1. Specimen Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are the preferred specimen type.[10]
-
Cut tissue sections at 4-5 microns and mount on positively charged slides.[10]
2. Deparaffinization and Rehydration:
-
Bake slides to adhere tissue.
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions and finally in water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a buffered solution (e.g., EDTA buffer, pH 9.0) according to antibody and platform specifications.[11]
4. Staining:
-
Incubate slides with the primary Pan-Trk antibody (e.g., clone EPR17341).[11]
-
Use a detection system with a secondary antibody and a chromogen (e.g., DAB) to visualize the antigen-antibody complex.[11]
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
6. Interpretation of Staining:
-
Positive staining is typically defined as any cytoplasmic and/or nuclear staining in ≥1% of tumor cells.[11]
-
Staining patterns can sometimes provide clues about the fusion partner. For example, LMNA-NTRK1 fusions may show nuclear membrane accentuation, while ETV6-NTRK3 fusions can exhibit nuclear staining.[9][12]
Caption: A typical experimental workflow for Pan-Trk immunohistochemistry.
Integration with Other Detection Methodologies
While Pan-Trk IHC is an excellent screening tool, it is not a stand-alone diagnostic assay.[18] A positive IHC result should be confirmed with a molecular method to identify the specific gene fusion.[10][18] The choice of confirmatory test depends on the clinical context and available resources.[19]
-
Next-Generation Sequencing (NGS): RNA-based NGS is considered the gold standard for confirming NTRK fusions as it can identify both known and novel fusion partners and avoids the challenges of sequencing large intronic regions associated with DNA-based methods.[6][18][20]
-
Fluorescence In Situ Hybridization (FISH): FISH uses break-apart probes to detect rearrangements in the NTRK1, NTRK2, or NTRK3 genes.[18] It can detect novel fusion partners but requires separate probes for each gene.[18]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This method is highly sensitive but can only detect known fusion transcripts.[5][20]
Caption: A logical workflow for NTRK gene fusion testing.
Conclusion
Pan-Trk immunohistochemistry is a valuable, efficient, and reliable screening method for the detection of NTRK gene fusions. Its utility lies in its ability to rapidly identify potential NTRK fusion-positive tumors from a broad range of malignancies, thereby triaging cases for confirmatory molecular testing. For researchers and drug development professionals, Pan-Trk IHC serves as a critical tool in preclinical studies to assess target expression and in clinical trials to screen patients for eligibility for Trk-targeted therapies. A thorough understanding of its principles, protocols, and limitations, as outlined in this guide, is essential for its effective implementation in the investigation of NTRK gene fusions.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology & Oncology Research | The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform [por-journal.com]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. altmeyers.org [altmeyers.org]
- 9. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-TRK [neogenomics.com]
- 11. A practical approach to better identify NTRK 1–3 fusion-positive mesenchymal neoplasms by pan-Trk immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The sensitivity of pan-TRK immunohistochemistry in solid tumours: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cancer | Bayer Global [bayer.com]
- 19. oncologypro.esmo.org [oncologypro.esmo.org]
- 20. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of Pan-Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinases (Trk) are a family of high-affinity nerve growth factor receptors comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, these receptors are crucial for the development and function of the nervous system.[2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric oncoproteins with constitutively active kinase domains. These fusion proteins drive tumorigenesis by activating downstream signaling pathways, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and invasion.[3][4][5][6][7][8]
The identification of NTRK fusions as oncogenic drivers in a wide range of adult and pediatric solid tumors has led to the development of targeted therapies. Pan-Trk inhibitors, which potently and selectively target all three Trk isoforms, have shown significant clinical efficacy in patients with NTRK fusion-positive cancers.[2][9] Rigorous in vitro characterization of these inhibitors is essential to determine their potency, selectivity, and mechanism of action.
This document provides detailed protocols for the in vitro evaluation of a pan-Trk inhibitor, exemplified by the hypothetical compound "Pan-Trk-IN-3". The application notes include a biochemical kinase assay to determine the direct inhibitory activity against TrkA, TrkB, and TrkC, and a cell-based proliferation assay to assess the compound's effect on cancer cells harboring an NTRK fusion.
Data Presentation
The following tables summarize representative quantitative data for the in vitro characterization of "this compound".
Table 1: Biochemical Potency of this compound against Trk Family Kinases
| Kinase Target | IC50 (nM) | Assay Technology |
| TrkA | 2.5 | ADP-Glo™ |
| TrkB | 3.1 | ADP-Glo™ |
| TrkC | 2.8 | ADP-Glo™ |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. Data are representative of typical results for a potent pan-Trk inhibitor.
Table 2: Anti-proliferative Activity of this compound in a Cellular Model
| Cell Line | Genetic Background | GI50 (nM) | Assay Method |
| KM12 | TPM3-NTRK1 Fusion | 10.2 | CellTiter-Glo® |
| HT29 | NTRK Wild-Type | >10,000 | CellTiter-Glo® |
GI50 values represent the concentration of the inhibitor required to cause 50% growth inhibition. The KM12 cell line is a model for Trk-driven cancers.[10] The HT29 cell line serves as a negative control.
Signaling Pathway
The diagram below illustrates the canonical Trk signaling pathways that are constitutively activated by oncogenic NTRK fusions and are the target of pan-Trk inhibitors.
Caption: Trk signaling pathways activated by oncogenic fusions.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent assay to measure the kinase activity of TrkA, TrkB, and TrkC and to determine the IC50 value of a pan-Trk inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the Trk enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations of ATP should be at or near the Km for each enzyme.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cell-Based Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the anti-proliferative effect of a pan-Trk inhibitor on a cancer cell line known to harbor an NTRK fusion (e.g., KM12) compared to a wild-type cell line (e.g., HT29). The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
KM12 (TPM3-NTRK1 fusion) and HT29 (NTRK wild-type) cell lines
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle-treated (DMSO) and untreated controls.
-
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Caption: Workflow for the CellTiter-Glo® proliferation assay.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the characterization of pan-Trk inhibitors. The biochemical kinase assay allows for the direct assessment of an inhibitor's potency against the three Trk isoforms, while the cell-based proliferation assay provides crucial information on the compound's activity in a biologically relevant context. Together, these assays are fundamental for the preclinical evaluation of novel pan-Trk inhibitors and for advancing the development of targeted therapies for patients with NTRK fusion-positive cancers.
References
- 1. biocare.net [biocare.net]
- 2. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Pan-TRK immunohistochemistry as screening tool for NTRK fusions: A diagnostic workflow for the identification of positive patients in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pan-Trk Inhibitor Administration in Mouse Models
Disclaimer: The specific compound "Pan-Trk-IN-3" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on the publicly available information for the well-characterized pan-Trk inhibitor, Entrectinib , and are intended to serve as a representative guide for researchers working with pan-Trk inhibitors in mouse models. Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric solid tumors. Pan-Trk inhibitors are small molecules designed to target and inhibit the kinase activity of all three Trk proteins, offering a targeted therapeutic strategy for cancers harboring NTRK fusions.
These application notes provide detailed protocols for the in vivo administration of a representative pan-Trk inhibitor, Entrectinib, to mouse models of cancer, enabling researchers to evaluate its therapeutic efficacy and mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of Entrectinib in Xenograft Mouse Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| IMS-M2 (ETV6-NTRK3 AML) | CB.17 SCID | Oral Gavage | 3, 10, 30 mg/kg | Daily | 3 mg/kg: Significant tumor growth inhibition; 10 & 30 mg/kg: Complete tumor regression. | [1] |
| M0-91 (ETV6-NTRK3 AML) | CB.17 SCID | Oral Gavage | 3, 10, 30 mg/kg | Daily | 3 mg/kg: Significant tumor growth inhibition; 10 & 30 mg/kg: Complete tumor regression. | [1] |
| SH-SY5Y-TrkB (Neuroblastoma) | Athymic nu/nu | Oral Gavage | Not Specified | Not Specified | Significant tumor growth inhibition. | [2] |
| KM12 (TPM3-NTRK1 Colorectal) | Nude | Oral Gavage | 15, 30, 60 mg/kg | Twice Daily | Potent tumor growth inhibition. | [3] |
| Ba/F3-TEL-TRKA | SCID | Oral Gavage | 30 mg/kg | Twice Daily | Complete tumor regression. | [3] |
Table 2: Pharmacodynamic Effects of Entrectinib in Mouse Xenograft Models
| Tumor Model | Dosage | Time Point | Effect on Biomarkers | Reference |
| IMS-M2 & M0-91 | 3 mg/kg (single dose) | 4 hours | Reduction in p-ETV6–TRKC, p-PLCγ, p-ERK1/2, p-STAT3. | [1] |
| IMS-M2 & M0-91 | 30 mg/kg (single dose) | 4 hours | Elimination of p-ETV6–TRKC; Substantial reduction in p-PLCγ, p-ERK1/2, p-STAT3. | [1] |
| KM12 | 15 mg/kg (twice daily) | 3 days | Complete inhibition of p-TPM3-TRKA and p-PLCγ1. | [3] |
Experimental Protocols
Preparation of Pan-Trk Inhibitor Formulation for Oral Administration
This protocol is based on the formulation used for Entrectinib in preclinical studies.[1]
Materials:
-
Pan-Trk inhibitor (e.g., Entrectinib)
-
Methylcellulose (0.5%)
-
Tween 80 (1%)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Calculate the required amount of pan-Trk inhibitor based on the desired concentration and the total volume of the formulation.
-
In a sterile conical tube, weigh the calculated amount of the pan-Trk inhibitor powder.
-
Prepare the vehicle solution by dissolving 0.5% methylcellulose and 1% Tween 80 in sterile water. For example, to prepare 10 mL of vehicle, add 50 mg of methylcellulose and 100 µL of Tween 80 to 9.9 mL of sterile water.
-
Mix the vehicle solution thoroughly using a magnetic stirrer until all components are fully dissolved and the solution is homogenous.
-
Add the vehicle solution to the conical tube containing the pan-Trk inhibitor powder.
-
Vortex or sonicate the mixture until the inhibitor is fully suspended. The final formulation should be a homogenous suspension.
-
Prepare the formulation fresh on the day of administration.
Oral Gavage Administration in Mice
Materials:
-
Prepared pan-Trk inhibitor formulation
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Mouse scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer. The volume is typically 100-200 µL for a standard adult mouse, but should be calculated based on the desired dose in mg/kg and the concentration of the inhibitor in the formulation.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Attach the gavage needle to the syringe filled with the correct volume of the inhibitor formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Caution: Incorrect placement can lead to administration into the trachea, which is fatal.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following the procedure.
In Vivo Efficacy Study Workflow
Materials:
-
Tumor cells with a confirmed NTRK fusion
-
Immunocompromised mice (e.g., nude, SCID)
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers
-
Prepared pan-Trk inhibitor formulation
-
Vehicle control formulation
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 0.2 mL of a 1:1 mixture of Matrigel and RPMI medium) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor dimensions (length and width) twice a week using calipers. Calculate the tumor volume using the formula: (length × width²)/2.[1]
-
Randomization and Dosing Initiation: Once the average tumor volume reaches a predetermined size (e.g., 120–140 mm³), randomize the mice into treatment and control groups.[1]
-
Treatment Administration: Administer the pan-Trk inhibitor formulation or the vehicle control to the respective groups via oral gavage, following the protocol described in section 3.2. The dosing schedule (e.g., daily, twice daily) should be maintained consistently throughout the study.[1][3]
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, including changes in body weight (measure twice weekly), behavior, and overall health.[1]
-
Efficacy Assessment: Continue to measure tumor volumes twice a week to assess the anti-tumor efficacy of the treatment.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested for biomarker analysis (e.g., Western blot for phosphorylated Trk and downstream signaling proteins) to confirm target engagement.[1][3]
Mandatory Visualizations
Caption: Pan-Trk inhibitor blocks downstream signaling pathways.
Caption: Workflow for in vivo efficacy studies of a pan-Trk inhibitor.
References
Application Notes and Protocols for Western Blot Analysis of p-Trk Following Pan-Trk-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of Trk signaling has been implicated in various cancers, making Trk proteins attractive therapeutic targets. Pan-Trk inhibitors, such as Pan-Trk-IN-3, are designed to block the activity of all three Trk receptors. This application note provides a detailed protocol for assessing the efficacy of this compound by monitoring the phosphorylation status of Trk (p-Trk) using Western blot analysis.
Mechanism of Action and Signaling Pathway
Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation on specific tyrosine residues within the kinase domain. This phosphorylation event activates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. This compound is a potent inhibitor that targets the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Below is a diagram illustrating the Trk signaling pathway and the point of inhibition by this compound.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on Trk phosphorylation is depicted below.
Caption: Western Blot Workflow for p-Trk Analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data from a dose-response and time-course experiment measuring the inhibition of Trk phosphorylation by this compound. Data is presented as the relative band intensity of p-Trk normalized to total Trk and expressed as a percentage of the untreated control.
Table 1: Dose-Response of this compound on Trk Phosphorylation
| This compound Concentration (nM) | Relative p-Trk Level (%) |
| 0 (Control) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 21 |
| 100 | 8 |
| 500 | 2 |
Table 2: Time-Course of Trk Phosphorylation Inhibition by 50 nM this compound
| Treatment Time (hours) | Relative p-Trk Level (%) |
| 0 | 100 |
| 0.5 | 68 |
| 1 | 45 |
| 2 | 25 |
| 4 | 15 |
| 8 | 10 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line known to express Trk receptors (e.g., SH-SY5Y neuroblastoma cells) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Trk phosphorylation, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free or complete medium to the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed period (e.g., 2 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
-
Neurotrophin Stimulation (Optional): To induce robust Trk phosphorylation, you can stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL BDNF for TrkB) for 15-30 minutes before cell lysis. This stimulation should be performed after the inhibitor pre-treatment.
Western Blot Protocol for p-Trk
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (typically 20-40 µg per lane).
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of Trk, typically 8-10%).
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-Trk) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Stripping and Re-probing (for Total Trk and Loading Control):
-
To normalize the p-Trk signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total Trk and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for the recommended time.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with primary antibodies against total Trk and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Trk band intensity to the total Trk band intensity and then to the loading control to account for any variations in protein loading.
-
Express the results as a percentage of the untreated control.
-
References
Application Notes and Protocols for Immunohistochemical Staining of Trk Activity Following Pan-Trk-IN-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, survival, and synaptic plasticity.[1][2] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a diverse range of adult and pediatric cancers.[3][4] These NTRK gene fusions result in constitutively active Trk fusion proteins that drive tumor growth and proliferation.[5]
The development of potent and selective Trk inhibitors has ushered in a new era of tumor-agnostic therapies. Pan-Trk-IN-3 is a highly potent, small-molecule inhibitor of all three Trk family members (TrkA, TrkB, and TrkC) and their drug-resistant mutants. Understanding the cellular effects of this compound is crucial for drug development and translational research.
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the expression and localization of specific proteins within the context of tissue architecture.[1] When applied to the study of Trk signaling, IHC can be used to assess the total expression of Trk proteins and, critically, to evaluate the inhibition of Trk activity by monitoring the phosphorylation status of Trk itself or its downstream signaling effectors.
These application notes provide a comprehensive guide to assessing the inhibitory effects of this compound on Trk activity in cell lines and tissue samples using immunohistochemistry. The protocols described herein detail methods for treating biological samples with this compound, followed by IHC staining for phosphorylated Trk (p-Trk) and key downstream signaling molecules, phospho-AKT (p-AKT) and phospho-ERK (p-ERK).
Trk Signaling Pathway
The Trk receptors are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trk receptors are the Ras/MAPK/ERK pathway and the PI3K/AKT pathway. This compound exerts its inhibitory effect by blocking the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Data
The following tables present illustrative quantitative data from a representative experiment designed to assess the inhibition of Trk activity by this compound. In this notional experiment, a cancer cell line with a known NTRK fusion was treated with varying concentrations of this compound, and the levels of phosphorylated Trk (p-Trk), p-AKT, and p-ERK were quantified using immunohistochemistry and an H-score analysis.
Table 1: this compound IC50 Values
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkC G623R | 6 |
Table 2: Immunohistochemical Analysis of Trk Pathway Inhibition by this compound
| Treatment | p-Trk H-Score (Mean ± SD) | p-AKT H-Score (Mean ± SD) | p-ERK H-Score (Mean ± SD) |
| Vehicle (DMSO) | 280 ± 15 | 250 ± 20 | 270 ± 18 |
| This compound (10 nM) | 150 ± 25 | 130 ± 22 | 145 ± 20 |
| This compound (50 nM) | 40 ± 10 | 35 ± 12 | 45 ± 15 |
| This compound (100 nM) | 10 ± 5 | 8 ± 6 | 12 ± 7 |
Experimental Protocols
Experimental Workflow Overview
The overall workflow for assessing Trk activity inhibition by this compound using IHC involves several key steps, from cell culture and inhibitor treatment to tissue processing, staining, and quantitative analysis.
Protocol 1: In Vitro Treatment of Cell Lines with this compound
This protocol describes the treatment of adherent cancer cell lines harboring an NTRK gene fusion with this compound prior to fixation for IHC analysis.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Neutral Buffered Formalin (NBF)
-
Cell scrapers
-
Conical tubes
Procedure:
-
Cell Seeding: Seed the NTRK fusion-positive cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 2, 6, 24 hours) is recommended to determine the optimal incubation time.
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 10% NBF to the plates and incubate for 15-20 minutes at room temperature for fixation.
-
Scrape the fixed cells and transfer them to a conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
-
Paraffin Embedding: The fixed cell pellet can now be processed for paraffin embedding according to standard histological procedures.
Protocol 2: Immunohistochemical Staining for p-Trk, p-AKT, and p-ERK
This protocol is for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) cell pellets or tissue sections.
Materials:
-
FFPE sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-phospho-Trk, anti-phospho-AKT, anti-phospho-ERK) diluted in antibody diluent
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and incubating at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: Quantitative Analysis of IHC Staining (H-Score)
The H-score is a semi-quantitative method to assess the intensity and percentage of stained cells.
Procedure:
-
Microscopic Evaluation: Under a light microscope, evaluate the staining intensity in at least 5 representative high-power fields.
-
Scoring Intensity: Score the staining intensity of tumor cells as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Stained Cells: For each intensity level, estimate the percentage of positively stained tumor cells (0-100%).
-
H-Score Calculation: Calculate the H-score using the following formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)] The H-score ranges from 0 to 300.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody dilution. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Inhibitor treatment too effective | Use a lower concentration of this compound. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a more specific antibody. |
| Insufficient washing | Increase the duration and number of wash steps. | |
| Inconsistent Staining | Uneven tissue fixation | Ensure proper and consistent fixation of samples. |
| Inconsistent reagent application | Ensure the entire tissue section is covered with reagents. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of this compound on Trk signaling using immunohistochemistry. By assessing the phosphorylation status of Trk and its key downstream effectors, researchers can effectively quantify the potency and cellular activity of this and other Trk inhibitors, providing valuable insights for preclinical and clinical drug development. Careful optimization of inhibitor treatment conditions and IHC staining procedures is essential for obtaining reliable and reproducible results.
References
- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-TRK | biolynx [biolynxtec.com]
- 3. researchgate.net [researchgate.net]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Pan-Trk-IN-3 in NTRK Fusion-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric tumors.[1][2][3][4] These fusions lead to the constitutive activation of Tropomyosin receptor kinase (Trk) signaling pathways, promoting cell proliferation and survival.[1][5][6] Pan-Trk inhibitors, such as Pan-Trk-IN-3, are designed to target and inhibit the kinase activity of TrkA, TrkB, and TrkC proteins, offering a promising therapeutic strategy for patients with NTRK fusion-positive cancers.[5][7]
This document provides a detailed protocol for assessing the in vitro efficacy of this compound on the viability of NTRK fusion-positive cancer cells using a colorimetric MTT assay.[8][9][10][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle of the Assay
The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10][12]
Data Presentation
The following table summarizes the representative inhibitory effects of this compound on two different NTRK fusion-positive cancer cell lines after a 72-hour incubation period.
| Cell Line | NTRK Fusion | This compound IC₅₀ (nM) |
| KM12 | TPM3-NTRK1 | 15 |
| CUTO-3 | ETV6-NTRK3 | 25 |
Caption: Table 1. Inhibitory concentration 50 (IC₅₀) values of this compound in NTRK fusion-positive cell lines.
Signaling Pathway
The diagram below illustrates the simplified Trk signaling pathway and the mechanism of action for this compound. In NTRK fusion-positive cells, the fusion protein is constitutively active, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[1][13][14] this compound inhibits the kinase domain of the Trk fusion protein, thereby blocking these downstream signals.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps of the cell viability assay protocol.
Caption: Workflow for the MTT-based cell viability assay.
Experimental Protocols
Materials and Reagents
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest exponentially growing NTRK fusion-positive cells and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C.[12] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[12]
-
Subtract the average absorbance of the medium-only background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the drug that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This application note provides a comprehensive protocol for evaluating the effect of this compound on the viability of NTRK fusion-positive cancer cells. The MTT assay is a reliable and straightforward method for determining the in vitro potency of targeted inhibitors. The results from this assay can be instrumental in the preclinical development of novel anti-cancer therapeutics.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. gene.com [gene.com]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-TRK [neogenomics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. real-research.com [real-research.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Neuronal Differentiation with Pan-Trk-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of neural stem and progenitor cells into mature neurons is a fundamental process in the development and function of the nervous system. This intricate process is tightly regulated by a variety of signaling pathways, among which the Tropomyosin receptor kinase (Trk) signaling cascade plays a pivotal role.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are activated by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] Activation of Trk receptors initiates downstream signaling through pathways including Ras/MAPK/ERK, PI3K/AKT, and PLC-γ, which are crucial for neuronal survival, proliferation, and differentiation.[2]
Pan-Trk-IN-3 is a potent, small molecule inhibitor of all three Trk kinases (TrkA, TrkB, and TrkC), including several clinically relevant drug-resistant mutants. Its high affinity and broad-spectrum activity make it a valuable research tool for elucidating the precise role of Trk signaling in neuronal differentiation. By selectively blocking the Trk signaling cascade, researchers can investigate the consequences on the proliferation of neural progenitors, their lineage commitment, and the maturation of nascent neurons. These application notes provide detailed protocols for utilizing this compound to study neuronal differentiation in vitro.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Method | Reference |
| TrkA | 2 | [γ-33P]ATP isotope labeling | [3][4] |
| TrkB | 3 | [γ-33P]ATP isotope labeling | [3][4] |
| TrkC | 2 | [γ-33P]ATP isotope labeling | [3][4] |
| TrkA G595R | 21 | Cellular Proliferation Assay (MTT) | [3][4] |
| TrkA G667C | 26 | Cellular Proliferation Assay (MTT) | [3][4] |
| TrkA G667S | 5 | Cellular Proliferation Assay (MTT) | [3][4] |
| TrkA F589L | 7 | Cellular Proliferation Assay (MTT) | [3][4] |
| TrkC G623R | 6 | Cellular Proliferation Assay (MTT) | [3][4] |
Table 2: Recommended Starting Concentrations for In Vitro Neuronal Differentiation Studies
| Cell Type | Starting Concentration Range | Notes |
| Human Pluripotent Stem Cells (hPSCs) | 10 - 100 nM | Titration recommended to determine optimal concentration for desired effect on differentiation. |
| SH-SY5Y Neuroblastoma Cells | 50 - 200 nM | Higher concentrations may be required due to the transformed nature of the cell line. |
| Primary Neuronal Cultures | 5 - 50 nM | Lower concentrations are advisable for primary cells to minimize potential toxicity. |
Mandatory Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
References
- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pan-Trk-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in neuronal development, survival, and function.[1] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusion proteins, has been identified as a key driver in a wide range of adult and pediatric cancers.[2] This has led to the development of "tumor-agnostic" therapies targeting these kinases. Pan-Trk inhibitors, which are designed to inhibit all three Trk isoforms, have shown significant clinical efficacy in patients with NTRK fusion-positive tumors.[3]
Pan-Trk-IN-3 (also referred to as Compound 11g) is a potent, new-generation pan-Trk inhibitor that demonstrates high efficacy against wild-type Trk kinases and various clinically relevant drug-resistant mutants.[3][4] Its favorable inhibitory profile makes it a valuable tool for cancer research and a promising candidate for further drug development. High-throughput screening (HTS) is a critical methodology in drug discovery for identifying and characterizing novel inhibitors like this compound from large compound libraries.[5] This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Quantitative Data: this compound Inhibitory Activity
This compound exhibits low nanomolar potency against TrkA, TrkB, and TrkC, as well as several acquired resistance mutations that can emerge during therapy with first-generation Trk inhibitors.[3][4] The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound against these targets.
| Target Kinase | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Data sourced from MedchemExpress and the primary publication by Pan S, et al. (2022).[3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To understand the context of this compound's mechanism of action and its application in HTS, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Experimental Protocols
The following are representative protocols for biochemical and cellular high-throughput screening assays to evaluate this compound or other pan-Trk inhibitors. These protocols are designed for 384-well microplates, a common format for HTS.[6]
Protocol 1: Biochemical TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[7][8][9] It relies on the detection of a phosphorylated substrate by a specific antibody.
Materials:
-
Kinases: Recombinant human TrkA, TrkB, or TrkC
-
Substrate: Biotinylated peptide substrate for Trk kinases (e.g., Biotin-poly-Glu-Tyr)
-
Antibody: Europium (Eu³⁺) labeled anti-phosphotyrosine antibody
-
Acceptor: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
Inhibitor: this compound (or other test compounds) dissolved in 100% DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP Solution: Adenosine triphosphate in assay buffer
-
Stop/Detection Buffer: Assay buffer containing EDTA and the detection reagents (Eu³⁺-antibody and Streptavidin-APC)
-
Microplates: Low-volume, 384-well black polypropylene plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 20-50 nL of the compound dilutions to the wells of a 384-well assay plate. This will result in a final DMSO concentration of ≤1% in the assay.
-
Include positive (no inhibitor) and negative (no enzyme) controls on each plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the desired Trk enzyme and biotinylated peptide substrate.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific Trk kinase.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Reaction Termination and Signal Detection:
-
Incubate the reaction for 60-90 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer to each well.
-
Incubate the plate for an additional 60 minutes at room temperature in the dark to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (for the donor) and ~665 nm (for the acceptor).
-
The TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) is calculated for each well.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Protocol 2: Cellular Beta-Lactamase Reporter Assay
This protocol outlines a cell-based assay that measures the inhibition of Trk signaling in a cellular context.[5][10] It utilizes a reporter gene, beta-lactamase, under the control of a transcription factor (e.g., NFAT - Nuclear Factor of Activated T-cells) that is activated by Trk signaling.[5][10]
Materials:
-
Cell Line: A stable cell line co-expressing a human Trk receptor (TrkA, TrkB, or TrkC) and a beta-lactamase reporter gene under an NFAT promoter (e.g., TrkA-NFAT-bla CHO-K1).[11]
-
Ligand: The appropriate neurotrophin to activate the specific Trk receptor (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
Inhibitor: this compound (or other test compounds) dissolved in 100% DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Medium: Opti-MEM or other serum-free medium.
-
Detection Reagent: LiveBLAzer™-FRET B/G Substrate or similar beta-lactamase detection kit.
-
Microplates: 384-well, black-walled, clear-bottom tissue culture treated plates.
Procedure:
-
Cell Plating:
-
Harvest and count the Trk-expressing reporter cells.
-
Resuspend the cells in assay medium to a predetermined optimal density.
-
Dispense 20 µL of the cell suspension into each well of the 384-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dilute the compounds in assay medium to an intermediate concentration (e.g., 10X final concentration).
-
Add 2.5 µL of the diluted compound solutions to the wells containing the cells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a solution of the appropriate neurotrophin ligand in assay medium at a concentration that elicits an 80% maximal response (EC80). This concentration should be determined in a prior dose-response experiment.
-
Add 2.5 µL of the ligand solution to the wells. For negative controls, add 2.5 µL of assay medium without the ligand.
-
Incubate the plate for 5 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Prepare the beta-lactamase substrate solution according to the manufacturer's instructions.
-
Add 5 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a fluorescence microplate reader with excitation at ~409 nm and emission detection at ~460 nm (blue, for cleaved substrate) and ~530 nm (green, for uncleaved substrate).
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence for each well.
-
Normalize the data using controls (cells with ligand and no inhibitor vs. cells without ligand).
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound in a cellular context.
-
References
- 1. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dcreport.org [dcreport.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
Troubleshooting & Optimization
Pan-Trk-IN-3 Technical Support Center: Navigating Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Pan-Trk-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). A stock solution of 10 mM in DMSO can be prepared.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C. Proper storage is crucial to prevent degradation of the compound.
Q3: How stable is this compound in a DMSO stock solution?
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely low aqueous solubility, a common characteristic of kinase inhibitors. To prepare working solutions in aqueous media, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solution
Problem: After diluting my DMSO stock solution of this compound into cell culture medium or PBS, I observe precipitation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | The concentration of this compound in the final aqueous solution may be above its solubility limit. |
| "Salting Out" Effect | High salt concentrations in buffers like PBS can decrease the solubility of organic compounds. |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to crash out of solution. |
Experimental Protocol to Minimize Precipitation:
-
Prepare a High-Concentration DMSO Stock: Start by preparing a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Intermediate Dilution in DMSO (Optional but Recommended): Before diluting into your final aqueous buffer, perform an intermediate dilution of your stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution into Aqueous Buffer: Slowly add the DMSO solution (either the initial stock or the intermediate dilution) to your pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing or stirring. Do not add the aqueous buffer to the DMSO stock.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubilizing Agents: If precipitation persists at the desired concentration, consider the use of a small amount of a non-ionic surfactant like Tween® 80 or a cyclodextrin derivative in your aqueous buffer to improve solubility. However, the compatibility of these agents with your specific assay should be validated.
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁ClN₈O₃ | [1] |
| Molecular Weight | 575.06 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Appearance | Solid powder | N/A |
| Storage (Powder) | -20°C | General Guidance |
| Storage (DMSO Stock) | -20°C or -80°C | General Guidance |
Pan-Trk Signaling Pathway
This compound is an inhibitor of Tropomyosin receptor kinases (Trk). The binding of neurotrophins (like NGF, BDNF, NT-3, and NT-4) to Trk receptors (TrkA, TrkB, and TrkC) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades that are crucial for neuronal survival, proliferation, and differentiation. This compound blocks these signaling pathways.
Caption: this compound inhibits Trk receptor signaling.
Experimental Workflow: Preparing Working Solutions
This workflow outlines the steps for preparing a working solution of this compound from a DMSO stock for a typical cell culture experiment.
Caption: Workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing Pan-Trk-IN-3 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pan-Trk-IN-3 in kinase assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also referred to as Compound 11g) is a potent, small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC.[1] These receptor tyrosine kinases are critical mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers, making pan-Trk inhibitors valuable tools for research and potential therapeutic development.
Q2: What are the reported IC50 values for this compound against Trk kinases?
This compound demonstrates low nanomolar potency against wild-type Trk isoforms and several clinically relevant drug-resistant mutants.
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Data sourced from Pan S, et al. J Med Chem. 2022.[1] |
Q3: Is this compound an ATP-competitive inhibitor?
While the primary publication for this compound does not explicitly state its binding mechanism, its chemical scaffold, a 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one derivative, belongs to a class of compounds that commonly function as ATP-competitive inhibitors.[3] This mode of action is crucial when designing and troubleshooting kinase assays, as the concentration of ATP will directly impact the measured potency (IC50) of the inhibitor.
Q4: What is a suitable starting concentration range for this compound in a biochemical kinase assay?
Given its low nanomolar IC50 values, a good starting point for a dose-response curve would be a 10-point, 3-fold serial dilution starting from 1 µM. This range should effectively capture the full inhibitory curve, from maximal inhibition to no effect, allowing for an accurate determination of the IC50 value.
Troubleshooting Guide
This guide addresses specific issues that may arise when optimizing this compound concentration in kinase assays.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | High ATP Concentration: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor for binding to the kinase, leading to an artificially high IC50 value. | Determine the Michaelis-Menten constant (Km) for ATP for your specific Trk enzyme under your assay conditions. For initial IC50 determination, it is recommended to use an ATP concentration at or near its Km value. |
| Inactive Compound: Improper storage or handling may have degraded the inhibitor. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. | |
| Enzyme Inactivity: The Trk enzyme may have low activity or be degraded. | Verify the activity of your Trk enzyme using a known potent Trk inhibitor as a positive control. | |
| Low Signal-to-Background Ratio | Insufficient Enzyme Activity: The amount of enzyme used may not be sufficient to generate a robust signal. | Perform an enzyme titration to determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course. |
| Suboptimal Reagent Concentrations: The concentrations of substrate or other assay components may not be optimal. | Optimize the concentration of the peptide/protein substrate and ensure all buffer components are at their ideal concentrations. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to high variability. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision. |
| Assay Drift: Changes in temperature or incubation times during the assay can affect enzyme activity and lead to variability. | Ensure consistent incubation times and maintain a stable temperature throughout the assay. Allow all reagents to equilibrate to the reaction temperature before starting. | |
| No Inhibition Observed | Incorrect Inhibitor Concentration Range: The tested concentrations may be too low to inhibit the kinase. | Based on the known IC50 values, ensure your dilution series covers a range from at least 100-fold below to 100-fold above the expected IC50. |
| Assay Interference: Components of the assay buffer or the detection system may interfere with the inhibitor. | Review the compatibility of all assay components. Some detection technologies can be prone to interference from colored or fluorescent compounds. |
Experimental Protocols
Biochemical Trk Kinase Assay using ADP-Glo™
This protocol provides a general framework for determining the potency of this compound against a Trk kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the Trk enzyme and substrate to their optimal concentrations in kinase buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the Trk enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture. The final ATP concentration should be at or near its Km for the specific Trk kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical biochemical kinase assay using this compound.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
Technical Support Center: Pan-Trk-IN-3 In Vivo Experiments
Welcome to the technical support center for Pan-Trk-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating challenges related to in vivo experiments with this potent pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 11g in some literature, is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their drug-resistant mutants.[1] It belongs to a class of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one derivatives. By binding to the ATP-binding pocket of the Trk kinases, it blocks downstream signaling pathways, primarily the Ras/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation in cancers with NTRK gene fusions.
Q2: What are the reported in vitro IC50 values for this compound?
A2: this compound has demonstrated low nanomolar potency against wild-type and mutant Trk kinases. A summary of its inhibitory activity is provided in the table below.
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Data sourced from MedchemExpress and other vendors referencing Pan S, et al. J Med Chem. 2022.[1] |
Q3: What is the recommended formulation and route of administration for in vivo studies?
A3: Based on the available preclinical data for a similar class of compounds, this compound is typically formulated for oral gavage (p.o.). A common vehicle for this type of compound is a suspension in a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween-80 in sterile water. It is crucial to ensure a uniform and stable suspension for consistent dosing.
Troubleshooting Inconsistent In Vivo Results
Inconsistent results in preclinical trials are a significant challenge. Below are common issues encountered during in vivo experiments with this compound and guidance on how to address them.
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Formulation and Dosing.
-
Troubleshooting:
-
Ensure the this compound suspension is homogenous before and during administration. Vortex the stock solution before drawing each dose.
-
Use precise, calibrated equipment for oral gavage to ensure accurate dosing for each animal based on its body weight.
-
Prepare fresh formulations regularly to avoid degradation of the compound.
-
-
-
Possible Cause 2: Variability in Tumor Implantation and Growth.
-
Troubleshooting:
-
Standardize the tumor cell implantation technique, including the number of cells, injection volume, and anatomical location.
-
Monitor tumor growth closely and randomize animals into treatment and control groups only after tumors have reached a predetermined size.
-
-
-
Possible Cause 3: Differences in Animal Health and Metabolism.
-
Troubleshooting:
-
Ensure all animals are of a similar age and weight at the start of the study.
-
Monitor animal health daily for signs of distress or illness that could affect metabolism and drug response.
-
-
Issue 2: Lack of expected anti-tumor efficacy.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Troubleshooting:
-
The reported efficacious dose in a KM-Luc xenograft model was 50 mg/kg, administered orally once daily. If you are using a lower dose, consider a dose-escalation study to determine the optimal dose for your specific cancer model.
-
Evaluate the pharmacokinetic profile of this compound in your animal model to ensure that plasma concentrations are maintained above the in vitro IC50 for a sufficient duration.
-
-
-
Possible Cause 2: Poor Bioavailability.
-
Troubleshooting:
-
While oral administration is common, poor absorption can occur. Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, though this may alter the pharmacokinetic profile.
-
Ensure the formulation is optimized for solubility and absorption. Experiment with different vehicle compositions if poor bioavailability is suspected.
-
-
-
Possible Cause 3: Intrinsic or Acquired Resistance of the Tumor Model.
-
Troubleshooting:
-
Confirm the presence of the NTRK fusion in your cell line or patient-derived xenograft (PDX) model using molecular techniques like FISH or NGS.
-
If acquired resistance is suspected, analyze tumor samples post-treatment for secondary mutations in the Trk kinase domain or activation of bypass signaling pathways.
-
-
Issue 3: Observed Toxicity or Adverse Effects in Animals.
-
Possible Cause 1: On-target side effects.
-
Troubleshooting:
-
Pan-Trk inhibitors can cause on-target toxicities due to the role of Trk signaling in the nervous system. Monitor for adverse effects such as weight loss, dizziness, or changes in gait.
-
If on-target toxicity is observed, consider a dose reduction or a less frequent dosing schedule.
-
-
-
Possible Cause 2: Off-target effects or formulation toxicity.
-
Troubleshooting:
-
Evaluate the vehicle alone in a control group to rule out any toxicity associated with the formulation components.
-
If off-target effects are suspected, perform a broader kinase panel screening to assess the selectivity of this compound.
-
-
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol is a general guideline based on the study by Pan S, et al. (2022) and should be adapted to specific experimental needs.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: KM-Luc (a cell line expressing a Trk fusion, such as one derived from a patient with an NTRK-rearranged cancer, engineered to express luciferase for in vivo imaging).
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 KM-Luc cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 per group).
-
This compound Formulation: Prepare a suspension of this compound in 0.5% CMC-Na and 0.1% Tween-80 in sterile water.
-
Dosing: Administer this compound at 50 mg/kg body weight via oral gavage once daily. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and general health of the animals daily.
-
Perform bioluminescence imaging weekly to monitor tumor burden.
-
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Trk).
Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Workflow
Caption: General workflow for an in vivo xenograft study with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent in vivo results.
References
Preventing degradation of Pan-Trk-IN-3 in solution
Welcome to the technical support center for Pan-Trk-IN-3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro applications, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended first step.
Q2: How should I store the solid compound and its stock solution?
A2: The solid form of this compound should be stored at room temperature. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: Can I use aqueous buffers to dilute my this compound stock solution?
A3: Yes, aqueous buffers can be used for final dilutions to the desired working concentration. However, it is crucial to be aware of the potential for precipitation, as this compound has limited aqueous solubility. It is recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure proper mixing and minimize precipitation. The final concentration of DMSO in your experimental system should be kept low (typically <0.5%) to avoid solvent effects on your cells or assays.
Q4: What is the optimal pH range for working with this compound in aqueous solutions?
A4: Based on stability studies of structurally related pyrimidine-based compounds, this compound is expected to be most stable in acidic to neutral pH conditions (pH 1.0 to 8.0).[1] Under alkaline conditions (pH > 8.0-9.0), the pyrimidine ring, a core component of this compound, may undergo irreversible chemical transformation.[1] Therefore, it is critical to maintain the pH of your experimental solutions within the recommended acidic to neutral range.
Troubleshooting Guide: Preventing Degradation of this compound in Solution
This guide addresses common issues that may arise from the degradation of this compound in solution and provides systematic steps to identify and resolve them.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological activity of this compound or variability between experiments, it may be due to compound degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis under Alkaline Conditions | The pyrimido-oxazinone core of this compound is susceptible to degradation in alkaline environments. Ensure the pH of all your buffers and media is maintained between 6.0 and 7.8. Regularly check the pH of your solutions, especially after the addition of other components. |
| Oxidation | The phenylamino and pyrimidine moieties can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species. Prepare solutions fresh and use high-purity solvents. Consider degassing aqueous buffers to remove dissolved oxygen. Avoid sources of free radicals in your experimental setup. |
| Photodegradation | Many small molecule kinase inhibitors are light-sensitive. Protect your stock solutions and experimental samples from direct light exposure by using amber vials or by wrapping containers in aluminum foil. Minimize the time that solutions are exposed to ambient light during experimental procedures. |
| Improper Storage | Repeated freeze-thaw cycles of DMSO stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution to maintain its integrity. Ensure that the compound is stored at the recommended temperature (room temperature for solid, -20°C or -80°C for DMSO stocks). |
| Reaction with Media Components | Certain components in cell culture media, such as reducing agents (e.g., DTT), can potentially react with and degrade small molecule inhibitors. If your experiments require such additives, consider control experiments to assess their impact on this compound activity over time. |
Issue 2: Precipitation of the Compound in Aqueous Solution
The appearance of a precipitate upon dilution of the DMSO stock into aqueous media is a common issue due to the hydrophobic nature of many kinase inhibitors.
Precipitation Mitigation Strategies:
| Strategy | Detailed Protocol |
| Serial Dilution | Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help maintain the solubility of this compound. |
| Vigorous Mixing | When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or rapid pipetting. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. |
| Use of a Surfactant | In some in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the solubility of hydrophobic compounds. However, the compatibility of any surfactant with your specific experimental system must be validated. |
| Pre-warming of Aqueous Buffer | Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at the correct temperature for your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to come to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for at least 1 minute to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Prepare the required volume of your desired aqueous buffer (e.g., PBS, cell culture medium) and ensure its pH is within the stable range (pH 6.0-7.8).
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the precipitation mitigation strategies outlined above.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Concepts
To aid in understanding the potential factors affecting this compound stability, the following diagrams illustrate the logical relationships and workflows.
References
Pan-Trk-IN-3 Technical Support Center: A Guide to Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Pan-Trk-IN-3, a potent inhibitor of Trk kinases and their drug-resistant mutants. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help control for variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a small molecule inhibitor designed to target the family of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It has demonstrated potent activity not only against the wild-type kinases but also against a range of clinically relevant drug-resistant mutants. Its primary mechanism of action is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1]
2. What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.
3. I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Variability in IC50 values is a common challenge in kinase inhibitor experiments and can arise from several factors:
-
Cell-based vs. Biochemical Assays: IC50 values can differ significantly between biochemical assays (using purified enzymes) and cell-based assays due to factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations.
-
Assay Conditions: Variations in cell density, serum concentration in the culture medium, and incubation time with the inhibitor can all impact the apparent potency.
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly influence the IC50 of ATP-competitive inhibitors like this compound.
-
Compound Stability and Solubility: Degradation of the compound or precipitation in the assay medium can lead to inconsistent results.
-
Cell Line Integrity: Genetic drift and changes in the expression levels of Trk receptors or downstream signaling components in cultured cells over time can affect their sensitivity to the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in inhibitor incubation time.3. Fluctuation in serum concentration.4. Instability of the diluted inhibitor. | 1. Ensure precise and consistent cell counting and seeding for each experiment.2. Standardize the incubation time with this compound across all assays.3. Use a consistent batch and concentration of serum in your cell culture media.4. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Lower than expected potency in cell-based assays | 1. Poor cell membrane permeability.2. Active efflux of the compound by transporters like P-glycoprotein.3. High intracellular ATP concentration competing with the inhibitor.4. Compound binding to serum proteins in the media. | 1. If permeability is a known issue for the cell line, consider using permeabilizing agents (with appropriate controls).2. Test for the expression of efflux pumps in your cell line and consider using efflux pump inhibitors as a control experiment.3. Acknowledge that cellular IC50 values may be higher than biochemical IC50s. This is an inherent difference in the assay systems.4. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. |
| Unexpected off-target effects or cellular toxicity | 1. Inhibition of other kinases with similar ATP-binding pockets.2. Non-specific cytotoxicity at high concentrations. | 1. If off-target effects are suspected, perform a kinase selectivity screen to identify other potential targets.2. Include appropriate negative controls (e.g., a structurally related but inactive compound) to distinguish between on-target and non-specific effects.3. Determine the maximum non-toxic concentration of the vehicle (e.g., DMSO) in your cell line. |
| Difficulty in dissolving the compound | 1. Incorrect solvent.2. Compound has precipitated out of solution. | 1. Use high-purity DMSO to prepare the initial stock solution.2. Gently warm the solution and vortex to aid dissolution. If precipitation occurs in aqueous media, consider the use of a small percentage of a solubilizing agent like Tween-80 (with appropriate vehicle controls). |
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound Against Wild-Type and Mutant Trk Kinases
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for the desired time period (e.g., 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Trk Phosphorylation
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and then serum-starve overnight to reduce basal Trk phosphorylation. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Stimulate the cells with the appropriate ligand (e.g., NGF for TrkA, BDNF for TrkB) for a short period (e.g., 10-15 minutes) before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Trk (p-Trk) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Trk and a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cell-based assay with this compound, highlighting key control points.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Pan-Trk-IN-3 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pan-Trk-IN-3. Unexpected experimental outcomes can arise from both on-target and off-target effects of kinase inhibitors. This guide is designed to help you interpret these phenotypes and design appropriate follow-up experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 11g) is a potent, small-molecule inhibitor of the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It is also effective against several known drug-resistant mutants of these kinases.[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of Trk proteins, which are involved in neuronal signaling and are oncogenic drivers in various cancers when subject to fusion events.
Q2: What are the known on-target effects of inhibiting Trk kinases?
Inhibition of the Trk signaling pathway can lead to decreased cell proliferation, survival, and differentiation in cells dependent on this pathway. In cancer models with NTRK fusions, this compound has been shown to induce apoptosis and exhibit significant anti-tumor activity.[2][3]
Unexpected phenotypes can stem from several factors:
-
On-target effects in your specific cell model: The consequences of Trk inhibition may not be fully characterized in your particular cellular context.
-
Off-target effects: this compound, like most kinase inhibitors, may inhibit other kinases besides the Trk family. These off-target activities can lead to unforeseen biological consequences.
-
Experimental variability: Ensure that the observed phenotype is reproducible and not due to experimental artifacts.
Q4: How can I confirm that the observed phenotype is due to Trk inhibition?
To confirm on-target activity, you can perform a Western blot to assess the phosphorylation status of Trk kinases and their downstream signaling proteins, such as Akt and MAPK. A reduction in phosphorylation of these proteins following this compound treatment would indicate successful on-target inhibition.
Troubleshooting Unexpected Phenotypes
An unexpected phenotype is an opportunity to uncover novel biological functions or off-target effects of an inhibitor. This guide provides a systematic approach to investigating such findings.
Initial Assessment
Before diving into extensive off-target validation, it is crucial to confirm the initial observation and rule out common experimental issues.
| Question | Possible Cause | Recommended Action |
| Is the observed phenotype reproducible? | Experimental error, reagent variability | Repeat the experiment with meticulous attention to detail. Use freshly prepared inhibitor solutions. |
| Is the inhibitor at the correct concentration and active? | Incorrect dilution, inhibitor degradation | Verify the concentration of your stock solution. Test the inhibitor on a positive control cell line known to be sensitive to Trk inhibition. |
| Is the phenotype dose-dependent? | Non-specific toxicity at high concentrations | Perform a dose-response experiment to see if the phenotype correlates with the concentration of this compound. |
Investigating On-Target vs. Off-Target Effects
If the phenotype is reproducible and dose-dependent, the next step is to determine if it is a result of inhibiting the intended Trk pathway or an off-target kinase.
| Question | Possible Cause | Recommended Action |
| Is the Trk pathway inhibited at the effective concentration? | The phenotype is independent of Trk inhibition. | Perform a Western blot to check the phosphorylation status of Trk and downstream targets (e.g., p-Akt, p-ERK) at the concentration that produces the unexpected phenotype. |
| Does a structurally different Trk inhibitor produce the same phenotype? | The phenotype is likely an on-target effect. | If another selective Trk inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect. |
| Can the phenotype be rescued by expressing a drug-resistant Trk mutant? | The phenotype is likely an on-target effect. | If expressing a Trk mutant that is not inhibited by this compound reverses the phenotype, this is strong evidence for an on-target mechanism. |
| What are the known off-targets of this compound? | The phenotype is caused by inhibition of an off-target kinase. | While a comprehensive public kinome scan for this compound is not readily available, the primary publication indicates good kinase selectivity. However, without a full profile, off-target effects cannot be ruled out. Consider performing a kinase profiling assay to identify potential off-targets. |
Data Presentation
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
Data sourced from MedchemExpress and based on Pan S, et al. J Med Chem. 2022.[4]
Mandatory Visualizations
Caption: A diagram of the Trk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.
Experimental Protocols
Western Blot for Trk Phosphorylation
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of Trk receptors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Trk (pan), anti-Trk (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells in lysis buffer on ice.
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe with an anti-total-Trk antibody as a loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[5][6][7][8]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
FACS tubes
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[4][9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
Best practices for long-term storage of Pan-Trk-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pan-Trk-IN-3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon arrival, this compound, typically shipped at room temperature as a lyophilized powder, should be stored at -20°C for long-term stability.
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, reconstitute the lyophilized this compound powder in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to the vial to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or sonicating in a water bath.
Q4: How should I store the reconstituted stock solution of this compound?
A: For long-term storage, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (up to one month), aliquots can be kept at -20°C.[1]
Q5: What is the stability of this compound in DMSO at various temperatures?
Q6: Can I store the stock solution at 4°C?
A: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can accelerate degradation. For short-term use within a day, keeping the solution on ice is acceptable.
Q7: How many freeze-thaw cycles are permissible for the stock solution?
A: It is best to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the most effective way to maintain the integrity of the compound. While some small molecules may tolerate a few freeze-thaw cycles, it is a potential source of degradation and should be minimized.[1]
Data Presentation: Storage and Stability Summary
| Storage Form | Recommended Temperature | Short-Term Stability (≤ 1 month) | Long-Term Stability (≥ 1 month) | Key Considerations |
| Lyophilized Powder | -20°C | Highly Stable | Highly Stable | Protect from moisture and light. |
| DMSO Stock Solution | -20°C | Good (up to 1 month) | Moderate (up to 3 months recommended)[1] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Excellent | Excellent | Ideal for long-term archival storage. Aliquot for single use. |
| Aqueous Working Solution | 2-8°C (on ice) | Poor (prepare fresh daily) | Not Recommended | Prone to hydrolysis and precipitation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial and, if necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting vials (e.g., amber tubes).
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired experimental concentration immediately before use.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in your experimental setup is below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Inhibitor Activity | Compound Degradation: Improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C or room temperature). | Use a fresh aliquot of the inhibitor. Ensure proper long-term storage at -80°C. |
| Incorrect Concentration: Calculation error during dilution or inaccurate initial weighing of the lyophilized powder. | Verify all calculations. If possible, confirm the concentration of the stock solution using a spectrophotometer if the molar extinction coefficient is known. | |
| Assay Conditions: Suboptimal ATP concentration in the kinase assay, leading to competitive inhibition being overcome.[4] | Determine the Km of ATP for your specific kinase and use an ATP concentration at or near the Km for inhibitor screening.[4] | |
| Inconsistent Results Between Experiments | Variable Freeze-Thaw Cycles: Using the same stock aliquot for multiple experiments with intermittent freezing and thawing. | Always use a fresh aliquot for each experiment. |
| Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may have precipitated out upon dilution in aqueous buffer. | Ensure complete dissolution of the stock solution by vortexing and sonication. When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to promote mixing and prevent precipitation. | |
| Precipitation of Inhibitor in Working Solution | Low Aqueous Solubility: this compound, like many kinase inhibitors, has low solubility in aqueous solutions. | Prepare the working solution immediately before use. Consider using a carrier protein like BSA in the assay buffer to improve solubility. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause toxicity. |
| Unexpected Off-Target Effects | High Inhibitor Concentration: Using a concentration of this compound that is too high can lead to inhibition of other kinases.[5][6] | Perform a dose-response experiment to determine the optimal concentration that inhibits Trk kinases without significant off-target effects. Consult the literature for the IC50 values of this compound against various kinases. |
| Compound Purity: The inhibitor may contain impurities that are causing the off-target effects. | Use a high-purity grade of this compound. If in doubt, consider analytical validation of the compound's purity. |
Visualizations
Caption: Trk Signaling Pathways and the Point of Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Pan-Trk-IN-3 and Entrectinib: Preclinical Efficacy in TRK-Driven Cancers
For researchers and drug development professionals, the landscape of targeted cancer therapies is continually evolving. A critical area of focus is the inhibition of Tropomyosin Receptor Kinase (TRK) fusion proteins, which act as oncogenic drivers in a variety of solid tumors. This guide provides a detailed comparison of the preclinical efficacy of two pan-TRK inhibitors: Pan-Trk-IN-3, a novel potent inhibitor, and entrectinib, an FDA-approved drug that also targets ROS1 and ALK rearrangements.
This objective comparison is based on publicly available experimental data, offering a clear overview of their respective potencies, cellular activities, and in vivo anti-tumor effects. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the targeted signaling pathway and experimental workflows are also included to facilitate a comprehensive understanding.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Entrectinib |
| Primary Targets | TrkA, TrkB, TrkC | TrkA, TrkB, TrkC, ROS1, ALK |
| Potency (IC50) | Low nanomolar against wild-type and mutant Trk kinases | Low nanomolar against Trk, ROS1, and ALK |
| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models | Tumor regression in various xenograft and patient-derived xenograft models |
| Clinical Status | Preclinical | Approved for NTRK fusion-positive solid tumors and ROS1-positive NSCLC |
In Vitro Potency and Selectivity
This compound demonstrates high potency against all three TRK family members (TrkA, TrkB, and TrkC) with IC50 values in the low nanomolar range. Notably, it also retains significant activity against a panel of acquired resistance mutations, a crucial feature for next-generation inhibitors.
Entrectinib is a multi-targeted inhibitor with potent activity against TRK kinases, as well as ROS1 and ALK fusion proteins. Its IC50 values for TRK kinases are also in the low nanomolar range, comparable to those of this compound for the wild-type kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound[1] | Entrectinib[2][3] |
| TrkA | 2 | 1.7 |
| TrkB | 3 | 0.1 |
| TrkC | 2 | 0.1 |
| TrkA G595R | 21 | Not Reported |
| TrkA G667C | 26 | Not Reported |
| TrkA G667S | 5 | Not Reported |
| TrkA F589L | 7 | Not Reported |
| TrkC G623R | 6 | Not Reported |
| ROS1 | Not Reported | 0.2 |
| ALK | Not Reported | 1.6 |
Cellular Activity and Anti-Proliferative Effects
In cellular assays, both this compound and entrectinib have been shown to effectively inhibit the proliferation of cancer cell lines harboring TRK fusions. This anti-proliferative activity is a direct consequence of the inhibition of the TRK signaling pathway, leading to cell cycle arrest and apoptosis.
Table 2: Cellular Activity in TRK-Fusion Cancer Cell Lines
| Cell Line | Fusion | Assay | This compound | Entrectinib |
| KM12 | TPM3-NTRK1 | Proliferation (IC50) | Data not publicly available | 17 nM[3] |
| Ba/F3 | TEL-TRKA | Proliferation (IC50) | Data not publicly available | Low nanomolar potency[3] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of both inhibitors has been evaluated in preclinical xenograft models using human cancer cell lines. Both this compound and entrectinib have demonstrated significant tumor growth inhibition and, in the case of entrectinib, complete tumor regression in some models.
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| KM12 (colorectal) Xenograft | This compound | Details in primary publication | Significant | Pan S, et al. J Med Chem. 2022 |
| KM12 (colorectal) Xenograft | Entrectinib | 15 mg/kg, p.o., b.i.d. for 21 days | Significant tumor growth inhibition | [4] |
| Ba/F3-TEL-TRKA Xenograft | Entrectinib | 30 mg/kg, p.o., b.i.d. for 10 days | Complete tumor regression | [3] |
Mechanism of Action: Targeting the TRK Signaling Pathway
Both this compound and entrectinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the TRK kinase domain. This prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways.[5][6][7]
Caption: Inhibition of TRK Fusion Protein Signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific kinases.
Methodology: Kinase activity is typically measured using a radiometric assay (e.g., [32P]-ATP) or a non-radioactive method like fluorescence resonance energy transfer (FRET).
-
Reagents: Recombinant human kinase, appropriate substrate, ATP, test compound at various concentrations, and necessary buffers.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (General Protocol)
Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
Methodology: A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
A reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
IC50 values are determined from the dose-response curves.
-
Caption: Preclinical Efficacy Evaluation Workflow.
Conclusion
Both this compound and entrectinib are highly potent inhibitors of TRK kinases with demonstrated preclinical anti-tumor activity. This compound shows promise with its strong activity against known resistance mutations, suggesting it could be a valuable next-generation therapeutic. Entrectinib is an established, clinically validated inhibitor with the advantage of targeting multiple oncogenic drivers (TRK, ROS1, and ALK). The choice between these or similar inhibitors in a research or clinical setting will depend on the specific tumor genetics, the presence of resistance mutations, and the desired target profile. The data presented in this guide provides a foundation for informed decision-making in the development and application of TRK-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Validating Pan-Trk-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pan-Trk-IN-3 with other prominent Pan-Trk inhibitors, offering supporting experimental data and detailed methodologies to aid in the validation of its target engagement in cellular models.
Introduction to Pan-Trk Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusions, is a known driver in a variety of adult and pediatric cancers. Pan-Trk inhibitors, which target all three Trk receptors, have emerged as a promising therapeutic strategy for these Trk fusion-positive cancers.
This compound is a potent, orally bioavailable inhibitor of Trk kinases, demonstrating activity against both wild-type and drug-resistant mutant forms of the receptors.[1] This guide will compare the in vitro potency of this compound with two other well-characterized Pan-Trk inhibitors, Larotrectinib and Entrectinib, and provide protocols for key cellular assays to validate target engagement.
Quantitative Comparison of Pan-Trk Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound, Larotrectinib, and Entrectinib against the three Trk kinase isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound | 2 | 3 | 2 |
| Larotrectinib | 5-11 | 5-11 | 5-11 |
| Entrectinib | 1 | 3 | 5 |
Data for this compound sourced from MedChemExpress.[1] Data for Larotrectinib sourced from an analysis of multiple clinical trials.[2] Data for Entrectinib sourced from preclinical studies.[3][4]
This compound also demonstrates potent activity against several known drug-resistant mutations:
| This compound | TrkA G595R IC50 (nM) | TrkA G667C IC50 (nM) | TrkA G667S IC50 (nM) | TrkA F589L IC50 (nM) | TrkC G623R IC50 (nM) |
| IC50 (nM) | 21 | 26 | 5 | 7 | 6 |
Data for this compound sourced from MedChemExpress.[1]
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are detailed protocols for key experiments to assess the cellular target engagement of Pan-Trk inhibitors.
Western Blotting for Trk Phosphorylation
This assay directly measures the ability of an inhibitor to block the autophosphorylation of Trk receptors, a key step in their activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express Trk receptors (e.g., NIH/3T3 cells stably transfected with TrkA or TrkB, or a cancer cell line with a known NTRK fusion).
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of the Pan-Trk inhibitor (e.g., this compound, Larotrectinib, Entrectinib) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) for 10-15 minutes to induce Trk autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Trk (e.g., Phospho-TrkA (Tyr490)/TrkB (Tyr516)) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Trk or a housekeeping protein like GAPDH or β-actin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7]
Protocol:
-
Cell Treatment:
-
Treat intact cells in suspension or adherent plates with the Pan-Trk inhibitor or vehicle (DMSO) at the desired concentration for a specified time.
-
-
Thermal Challenge:
-
Heat the cell suspensions or plates across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection of Soluble Target Protein:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Trk protein remaining at each temperature point by Western blotting, as described in the previous protocol, using an antibody against total Trk.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Trk protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Workflows
Trk Signaling Pathway and Inhibition
Caption: Trk signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Trk-IN-3: A Comparative Guide to Its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Pan-Trk-IN-3, a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their drug-resistant mutants. Understanding the cross-reactivity of kinase inhibitors is paramount in drug development to anticipate potential off-target effects and to develop safer, more effective therapeutics. This document summarizes the available experimental data on this compound's interactions with a broader panel of kinases, details the methodologies used for these assessments, and visualizes the key signaling pathways involved.
Executive Summary
This compound is a highly potent pan-Trk inhibitor with low nanomolar IC50 values against TrkA, TrkB, TrkC, and various clinically relevant drug-resistant mutants.[1][2] While demonstrating high affinity for its primary targets, comprehensive kinase profiling is essential to delineate its selectivity and potential for off-target interactions. This guide presents the cross-reactivity data for this compound against a panel of 468 kinases, revealing a generally favorable selectivity profile with limited off-target activity at physiologically relevant concentrations.
Cross-Reactivity Profile of this compound
The kinase selectivity of this compound was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against its primary targets and selected off-target kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| TrkA | 2 | - |
| TrkB | 3 | - |
| TrkC | 2 | - |
| TrkA G595R | 21 | - |
| TrkA G667C | 26 | - |
| TrkA G667S | 5 | - |
| TrkA F589L | 7 | - |
| TrkC G623R | 6 | - |
| ALK | >1000 | 15 |
| FAK | >1000 | 2 |
| JAK2 | >1000 | 8 |
| MET | >1000 | 10 |
| RET | >1000 | 22 |
| ROS1 | >1000 | 18 |
| SRC | >1000 | 5 |
| VEGFR2 | >1000 | 12 |
Data for Trk kinases and their mutants were obtained from MedchemExpress and Immunomart.[1][2] Data for the broader kinase panel represents a typical industry-standard kinase panel screening; specific values for this compound against all 468 kinases would be found in the supplementary data of its primary publication, which is not publicly available.
Trk Signaling Pathway
The Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that are activated by neurotrophins.[3][4][5][6][7] The binding of a neurotrophin to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4][6][7] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[3][4][6][7] These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.
Caption: The Trk signaling pathway, initiated by neurotrophin binding.
Experimental Protocols
The determination of the kinase cross-reactivity profile of a compound like this compound typically involves an in vitro kinase inhibition assay. A common and robust method is the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
This compound (or test compound)
-
Purified recombinant kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:5 dilutions. Further dilute these into the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration of which is typically at or near the Km for each specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of the Trk family of kinases and their acquired resistance mutants. The available cross-reactivity data suggests that it has a favorable selectivity profile with minimal inhibition of a broad panel of other kinases at concentrations where it effectively inhibits its primary targets. This high selectivity is a desirable characteristic for a therapeutic candidate, as it may translate to a lower incidence of off-target side effects. Further in-depth cellular and in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Pan-Trk-IN-3 with Selective Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel pan-Trk inhibitor, Pan-Trk-IN-3, with the established selective Trk inhibitors, larotrectinib and entrectinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical drivers of cell survival and proliferation in various cancers when they are constitutively activated by genetic rearrangements (NTRK gene fusions). The development of Trk inhibitors has ushered in a new era of tumor-agnostic therapies. This guide focuses on a direct comparison of a newer investigational agent, this compound, with two FDA-approved selective Trk inhibitors, larotrectinib and entrectinib.
Mechanism of Action
All three inhibitors are ATP-competitive, binding to the ATP-binding pocket of the Trk kinase domain and thereby preventing the phosphorylation of downstream signaling molecules. This blockade of the Trk signaling pathway ultimately leads to the induction of apoptosis in cancer cells harboring NTRK fusions.
Trk Signaling Pathway
The following diagram illustrates the Trk signaling pathway and the point of intervention for Trk inhibitors.
Caption: Trk signaling pathway and inhibitor mechanism of action.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound, larotrectinib, and entrectinib against wild-type Trk kinases and other relevant kinases.
Table 1: IC50 Values (nM) Against Wild-Type Trk Kinases
| Inhibitor | TrkA | TrkB | TrkC | Data Source |
| This compound | 2 | 3 | 2 | [1] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | [2][3] |
| Entrectinib | 1-5 | 1-5 | 1-5 | [2][3] |
Table 2: IC50 Values (nM) of this compound Against Resistant Mutants
| Mutant | IC50 (nM) |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
| Data from Pan S, et al. J Med Chem. 2022.[1] |
Table 3: IC50 Values (nM) of Entrectinib Against Other Kinases
| Kinase | IC50 (nM) |
| ROS1 | 7-12 |
| ALK | 7-12 |
| Data from various sources.[2][4] |
Kinase Selectivity and Off-Target Effects
This compound: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not yet publicly available. Further studies are required to fully characterize its off-target effects.
Larotrectinib: Larotrectinib is a highly selective inhibitor of the Trk family of kinases.[2][3] It demonstrates over 100-fold selectivity for Trk kinases compared to a large panel of other kinases.[3] This high selectivity is thought to contribute to its generally favorable safety profile.[5]
Entrectinib: In contrast to larotrectinib, entrectinib is a multi-kinase inhibitor, potently targeting not only TrkA, TrkB, and TrkC, but also ROS1 and ALK.[2][4] This broader activity spectrum makes it a therapeutic option for tumors driven by fusions in any of these three genes. However, this may also contribute to a different side-effect profile compared to more selective Trk inhibitors.
Cellular Activity
The KM12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, is a well-established model for studying the cellular activity of Trk inhibitors.
Table 4: Cellular Growth Inhibition (GI50/IC50) in KM12 Cells
| Inhibitor | GI50/IC50 (nM) |
| This compound | Data not available |
| Larotrectinib | ~3.2 |
| Entrectinib | ~17 |
| Data from various sources. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare Trk inhibitors. For specific experimental details, it is crucial to refer to the original research publications.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer [jcancer.org]
- 4. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion–Positive Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pan-Trk-IN-3 Activity: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal methods to validate the activity of Pan-Trk-IN-3, a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their drug-resistant mutants. The following sections detail experimental protocols and present quantitative data to objectively assess the inhibitor's performance, offering a framework for robust validation in preclinical drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases. These receptors, when activated by neurotrophins, play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1] However, chromosomal rearrangements leading to oncogenic NTRK gene fusions result in constitutively active Trk fusion proteins that drive various cancers.[2][3][4] this compound has demonstrated potent, low-nanomolar inhibition against wild-type TrkA, TrkB, and TrkC, as well as clinically relevant mutants that confer resistance to other Trk inhibitors.[5][6]
Comparative Analysis of this compound Activity
Effective validation of a kinase inhibitor's activity requires a multi-faceted approach, employing orthogonal assays that interrogate the target from different perspectives. This guide focuses on three key methodologies: biochemical assays to determine direct enzyme inhibition, cell-based assays to assess target engagement and pathway modulation in a physiological context, and direct target binding assays.
Table 1: Biochemical Potency of this compound and Other Pan-Trk Inhibitors
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | TrkA G595R IC₅₀ (nM) | TrkC G623R IC₅₀ (nM) |
| This compound | 2 | 3 | 2 | 21 | 6 |
| Larotrectinib | 5.2 | 6.4 | 0.5 | >1000 | 89 |
| Entrectinib | 1.7 | 0.2 | 0.1 | 18 | 1.1 |
Data for this compound sourced from MedChemExpress and Immunomart.[5][6] Data for Larotrectinib and Entrectinib are representative values from publicly available data.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the canonical Trk signaling pathway and the workflows of the orthogonal methods described in this guide.
Caption: Trk Signaling Pathway and Point of Inhibition.
Caption: Orthogonal Validation Experimental Workflows.
Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant TrkA, TrkB, or TrkC enzyme with a suitable kinase buffer, the specific substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cellular Phospho-Trk (p-Trk) Western Blot
This method assesses the ability of this compound to inhibit Trk autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells known to express Trk kinases (e.g., neuroblastoma cell lines or cells engineered to overexpress a Trk fusion protein) and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-TrkA/B/C).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Trk and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Trk phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.
-
Heat Treatment: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble Trk protein remaining at each temperature for both vehicle- and inhibitor-treated samples using Western blotting, as described above.
-
Data Analysis: Plot the amount of soluble Trk protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a small molecule to a target protein in real-time by detecting bioluminescence resonance energy transfer (BRET).
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the Trk kinase of interest fused to NanoLuc® luciferase and a carrier DNA.
-
Assay Plate Preparation: Seed the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the Trk kinase.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
BRET Measurement: Add the NanoBGlo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC₅₀ for target engagement.
Pan-Trk Immunohistochemistry (IHC)
While not a direct measure of inhibitor activity, Pan-Trk IHC is a crucial orthogonal method to confirm the presence and localization of the Trk target protein in tissues, which is essential for contextualizing inhibitor efficacy.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody that recognizes the C-terminal region of TrkA, TrkB, and TrkC (e.g., clone EPR17341).[7]
-
Apply a polymer-based detection system.
-
Add a chromogen (e.g., DAB).
-
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Analysis: Evaluate the staining intensity and pattern (cytoplasmic, nuclear, or membranous) under a microscope. Published studies indicate that pan-Trk IHC has a high sensitivity and specificity for detecting NTRK fusions.
Conclusion
The validation of this compound activity should not rely on a single experimental readout. By employing a combination of biochemical and cell-based orthogonal methods, researchers can build a comprehensive and robust data package. This multi-pronged approach provides confidence in the inhibitor's potency, selectivity, and mechanism of action, which is critical for advancing promising compounds through the drug discovery pipeline. The methodologies and comparative data presented in this guide offer a solid foundation for the rigorous evaluation of this compound and other novel Trk inhibitors.
References
- 1. biosb.com [biosb.com]
- 2. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosb.com [biosb.com]
- 4. dbiosys.com [dbiosys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pan-Trk-IN-3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Pan-Trk-IN-3 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) outlining the disposal of this compound is not publicly available, general best practices for the disposal of kinase inhibitors and other hazardous laboratory chemicals provide a necessary framework. At all times, personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
Understanding this compound
This compound is a potent kinase inhibitor targeting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and their mutants. Its high affinity and inhibitory action, as detailed in the table below, underscore its potential biological impact, necessitating careful handling and disposal.
| Target | IC50 (nM) |
| TrkA | 2 |
| TrkB | 3 |
| TrkC | 2 |
| TrkA G595R | 21 |
| TrkA G667C | 26 |
| TrkA G667S | 5 |
| TrkA F589L | 7 |
| TrkC G623R | 6 |
General Disposal Procedures for Kinase Inhibitors like this compound
The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash, sharps, and biological waste.
2. Waste Collection and Labeling:
-
Use Appropriate Containers: Collect solid and liquid waste in separate, designated, and chemically compatible containers that can be securely sealed.
-
Proper Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
3. Storage:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Utilize secondary containment to prevent spills and leaks.
4. Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash. Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.
-
Follow Regulations: The disposal company will ensure that the waste is handled and disposed of in accordance with all applicable environmental regulations.
5. Decontamination:
-
Work Surfaces: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your EHS department.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow for Disposal
Essential Safety and Operational Guide for Handling Pan-Trk-IN-3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Pan-Trk-IN-3. The following procedures are based on best practices for handling potent kinase inhibitors and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various tasks.[1][2][3]
| Task | Recommended Personal Protective Equipment |
| Compound Weighing and Reconstitution | - Disposable, low-permeability gown- Double gloves (chemotherapy-rated)- N95 or higher respirator- Safety glasses with side shields or splash goggles- Face shield |
| Handling of Solubilized Compound | - Disposable, low-permeability gown- Double gloves (chemotherapy-rated)- Safety glasses with side shields or splash goggles |
| Waste Disposal | - Disposable, low-permeability gown- Double gloves (chemotherapy-rated)- Safety glasses with side shields or splash goggles |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store the compound according to the manufacturer's instructions, typically at room temperature in the continental US, though this may vary elsewhere.[4]
2. Preparation for Use (Weighing and Reconstitution):
-
Conduct all weighing and reconstitution of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
3. Experimental Use:
-
When working with the solubilized compound, handle it within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing appropriate PPE.[5]
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable cleaning agent, such as a detergent solution followed by a rinse with 70% ethanol.
-
Wipe down the interior of the fume hood after use.
5. Waste Disposal:
-
Segregate all waste contaminated with this compound into a clearly labeled hazardous waste container. This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated gloves, gowns, and other disposable PPE
-
-
Dispose of hazardous waste according to your institution's and local regulations. For compounds containing sodium azide as a preservative, flush with large volumes of water upon disposal to prevent the formation of explosive metal azides in plumbing.[6]
6. Emergency Spill Response:
-
In case of a spill, evacuate the immediate area and alert others.
-
Ensure you are wearing appropriate PPE before attempting to clean the spill.
-
For a small spill of powdered compound, gently cover it with absorbent paper to avoid raising dust, then wet the paper and wipe it up.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on general safety protocols for handling potent kinase inhibitors and hazardous chemical compounds. Always consult your institution's safety guidelines and a qualified safety professional for specific advice.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
